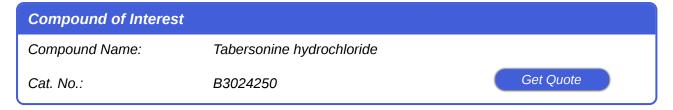


Application Note: Quantification of Tabersonine Hydrochloride Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Tabersonine Hydrochloride** in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

Tabersonine is a monoterpenoid indole alkaloid with demonstrated biological activities, including anti-tumor and hypotensive properties.[1] It is a key precursor in the biosynthesis of important anticancer drugs, vinblastine and vincristine, found in Catharanthus roseus.[2][3][4] Accurate and precise quantification of Tabersonine, often in its hydrochloride salt form for improved solubility and stability, is crucial for phytochemical analysis, pharmacological studies, and quality control in drug development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of **Tabersonine Hydrochloride**.

Chemical Information



Parameter	Value	Reference
Chemical Name	(-)-Tabersonine Hydrochloride	[5]
Molecular Formula	C21H25CIN2O2	[2][6]
Molecular Weight	372.9 g/mol	[5][6]
CAS Number	29479-00-3	[2][5][6]

Experimental Protocol Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity Series or equivalent
Column	ODS Intersil-C8 (150 x 4.6 mm, 5.0 μm) or equivalent C18 column[7]
Mobile Phase	Acetonitrile and 0.05% Orthophosphoric Acid Buffer (pH 3.5) (70:30 v/v)[7]
Flow Rate	1.0 mL/min[7]
Column Temperature	25°C[7]
Detection Wavelength	Isosbestic point, determined by UV scan (typically around 210-340 nm)
Injection Volume	20 μL
Run Time	Approximately 10 minutes

Preparation of Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tabersonine
Hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.



- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 μg/mL.
- Sample Preparation:
 - For Bulk Drug: Prepare a solution of the bulk drug in the mobile phase to obtain a theoretical concentration within the calibration range.
 - For Plant Material: A multi-step extraction process may be required.[8] The final extract should be dissolved in the mobile phase.
 - For Formulations: Crush tablets to a fine powder.[7] Accurately weigh a portion of the powder equivalent to a known amount of **Tabersonine Hydrochloride**, dissolve it in the mobile phase, sonicate, and dilute to a suitable concentration.
- Filtration: Filter all solutions through a 0.45 μm syringe filter before injection into the HPLC system.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10]

Validation Parameter	Specification
Linearity (R²)	≥ 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	≤ 2.0%
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of 10:1
Specificity	No interference from blank and placebo at the retention time of the analyte
Robustness	Insensitive to minor changes in method parameters



Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas (n=6)	≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area
1	(Value)
5	(Value)
10	(Value)
25	(Value)
50	(Value)
Correlation Coefficient (R²)	≥ 0.999

Table 3: Accuracy (% Recovery)

Spiked Concentration (μg/mL)	Amount Recovered (μg/mL)	% Recovery
8	(Value)	(Value)
10	(Value)	(Value)
12	(Value)	(Value)
Mean % Recovery	98.0 - 102.0%	

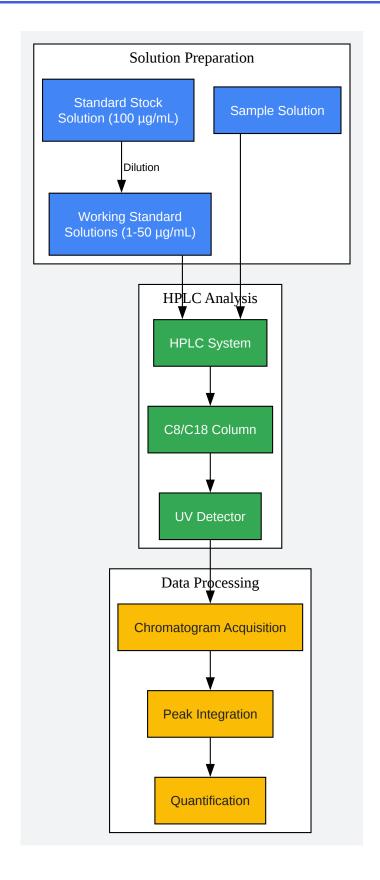
Table 4: Precision Data



Parameter	% RSD
Intra-day Precision (n=6)	≤ 2.0%
Inter-day Precision (n=6)	≤ 2.0%

Visualizations

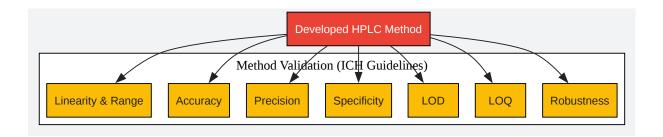




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Caption: Experimental workflow for HPLC quantification.





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Caption: HPLC method validation pathway.

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